4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Overview
Description
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a benzaldehyde moiety, and an O-benzoyloxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime typically involves multiple steps. One common synthetic route starts with the nitration of 4-(4-Methylphenoxy)benzaldehyde to introduce the nitro group. This is followed by the formation of the O-benzoyloxime group through a reaction with hydroxylamine and benzoyl chloride under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-Methylphenoxy)-3-aminobenzaldehyde, while oxidation of the aldehyde group results in the formation of 4-(4-Methylphenoxy)-3-nitrobenzoic acid .
Scientific Research Applications
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzaldehyde moiety can form Schiff bases with amines, leading to potential biological activities. The O-benzoyloxime group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)-3-nitrobenzaldehyde: Lacks the O-benzoyloxime group but shares similar reactivity.
4-(4-Methylphenoxy)-3-aminobenzaldehyde: Formed by the reduction of the nitro group.
4-(4-Methylphenoxy)-3-nitrobenzoic acid: Formed by the oxidation of the aldehyde group.
Uniqueness
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime is unique due to the presence of the O-benzoyloxime group, which imparts distinct chemical properties and potential biological activities. This group enhances the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
[(E)-[4-(4-methylphenoxy)-3-nitrophenyl]methylideneamino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-15-7-10-18(11-8-15)27-20-12-9-16(13-19(20)23(25)26)14-22-28-21(24)17-5-3-2-4-6-17/h2-14H,1H3/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYMXIDQKXCNHY-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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